REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[Cl:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.BrBr.O>C(O)(=O)C>[Cl:5][C:6]1[N:11]=[C:10]2[S:1][C:2]([NH2:3])=[N:12][C:9]2=[CH:8][CH:7]=1 |f:0.1|
|
Name
|
potassium thiocyanate
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for an additional 2 h at 0° C. and at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was placed in a freezing mixture of ice and salt
|
Type
|
ADDITION
|
Details
|
was added from an addition funnel at such a rate that the temperature
|
Type
|
CUSTOM
|
Details
|
never rose beyond 0° C
|
Type
|
TEMPERATURE
|
Details
|
the slurry maintained at 90° C.
|
Type
|
FILTRATION
|
Details
|
was filtered hot
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid (60 mL) was added to the flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture in the flask was maintained at 85° C.
|
Type
|
FILTRATION
|
Details
|
was filtered hot once again
|
Type
|
TEMPERATURE
|
Details
|
The combined filtrates were cooled
|
Type
|
CUSTOM
|
Details
|
A precipitate was collected as the title compound (19 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=N1)SC(=N2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |